5HT6-ligand-1 Binding Affinity vs. SB-399885, Idalopirdine, PRX-07034, and Masupirdine
5HT6-ligand-1 binds to the human 5-HT6 receptor with a Ki of 1.43 nM [1]. This affinity is comparable to that of the clinical candidate SB-399885 (Ki = 0.79 nM) [2], but is distinct from idalopirdine (Ki = 0.83 nM) [3], masupirdine (SUVN-502; Ki = 2.04 nM) [4], and PRX-07034 (Ki = 4–8 nM) [5].
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.43 nM |
| Comparator Or Baseline | SB-399885: 0.79 nM; Idalopirdine: 0.83 nM; Masupirdine: 2.04 nM; PRX-07034: 4-8 nM |
| Quantified Difference | 1.8-fold less potent than SB-399885; 1.7-fold less potent than idalopirdine; 1.4-fold more potent than masupirdine; 2.8-5.6-fold more potent than PRX-07034 |
| Conditions | Radioligand binding assay using human recombinant 5-HT6 receptors expressed in HEK or HeLa cells |
Why This Matters
Differences in absolute binding affinity can influence the required concentration for in vitro target engagement, directly impacting experimental design and dose-response interpretations.
- [1] Nirogi RVS, et al. Bioorg Med Chem Lett. 2012;22(24):7431-7435. View Source
- [2] Hirst WD, et al. J Med Chem. 2024;67:1580-1610. View Source
- [3] Arnt J, et al. Lu AE58054, a 5-HT6 antagonist, for Alzheimer's disease. Neuropharmacology. 2010. View Source
- [4] Nirogi R, et al. SUVN-502, a novel 5-HT6 receptor antagonist. J Med Chem. 2017;60:1843-1859. View Source
- [5] Mohanakrishnan P, et al. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats. Psychopharmacology. 2011. View Source
